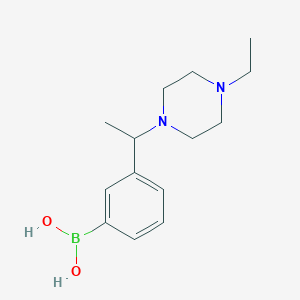

(3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid

CAS No.: 1704095-90-8

Cat. No.: VC2747232

Molecular Formula: C14H23BN2O2

Molecular Weight: 262.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704095-90-8 |

|---|---|

| Molecular Formula | C14H23BN2O2 |

| Molecular Weight | 262.16 g/mol |

| IUPAC Name | [3-[1-(4-ethylpiperazin-1-yl)ethyl]phenyl]boronic acid |

| Standard InChI | InChI=1S/C14H23BN2O2/c1-3-16-7-9-17(10-8-16)12(2)13-5-4-6-14(11-13)15(18)19/h4-6,11-12,18-19H,3,7-10H2,1-2H3 |

| Standard InChI Key | FIEGODVIRPDBCI-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC=C1)C(C)N2CCN(CC2)CC)(O)O |

| Canonical SMILES | B(C1=CC(=CC=C1)C(C)N2CCN(CC2)CC)(O)O |

Introduction

Chemical Properties and Structure

Physical and Chemical Properties

(3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid possesses distinct physical and chemical properties that define its behavior in various conditions. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of (3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid

The compound's structural features contribute significantly to its chemical behavior. The boronic acid functional group is known for its Lewis acidic character, which enables it to form coordination complexes with various Lewis bases . Additionally, the piperazine moiety contributes to the compound's basicity and potential for interactions with biological systems.

Structural Characteristics

The structure of (3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid is defined by three primary components:

-

A phenyl ring that serves as the core structure

-

A boronic acid group (-B(OH)₂) attached to the phenyl ring at the meta position

-

An ethyl-substituted piperazine moiety connected to the phenyl ring via an ethyl bridge

The boronic acid functional group consists of a boron atom bound to two hydroxyl groups and the phenyl carbon. This arrangement allows for the formation of hydrogen bonds and various chemical interactions, which are essential for the compound's applications in organic synthesis . The piperazine ring, with its ethyl substituent, provides a basic nitrogen center that can participate in acid-base reactions and coordination with metals.

| Desired Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 3.8145 mL | 19.0723 mL | 38.1446 mL |

| 5 mM | 0.7629 mL | 3.8145 mL | 7.6289 mL |

| 10 mM | 0.3814 mL | 1.9072 mL | 3.8145 mL |

When preparing stock solutions, it is recommended to select the appropriate solvent based on the solubility characteristics of the compound. Once prepared, solutions should be stored in separate packages to avoid degradation from repeated freezing and thawing .

Applications and Research Findings

Chemical Applications

Boronic acids, including (3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid, have diverse applications in organic synthesis. Their most notable application is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used for carbon-carbon bond formation .

The unique structure of (3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid makes it particularly valuable in the following applications:

-

Cross-Coupling Reactions: The boronic acid functional group enables participation in Suzuki-Miyaura and other cross-coupling reactions, allowing for the formation of complex molecules through carbon-carbon bond formation.

-

Dynamic Covalent Chemistry: Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them valuable in the development of dynamic combinatorial libraries and stimuli-responsive materials.

-

Building Blocks for Complex Molecules: The combination of the boronic acid group and the piperazine moiety makes this compound useful as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

| Hazard Category | Classification | Hazard Statement |

|---|---|---|

| Skin Irritation | Category 2 | Causes skin irritation (H315) |

| Eye Irritation | Category 2A | Causes serious eye irritation (H319) |

| Target Organ Toxicity | Category 3 (Respiratory system) | May cause respiratory irritation (H335) |

Precautionary Measures:

-

Avoid breathing dust/fume/gas/mist/vapors/spray (P261)

-

Wash skin thoroughly after handling (P264)

-

Use only outdoors or in a well-ventilated area (P271)

-

Wear protective gloves/protective clothing/eye protection/face protection (P280)

Emergency Response:

-

IF ON SKIN: Wash with plenty of soap and water (P302+P352)

-

IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing (P304+P340)

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume